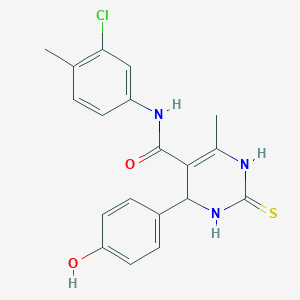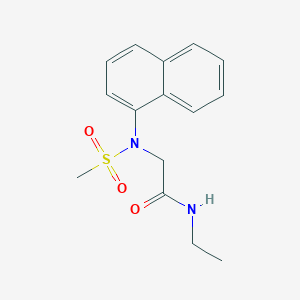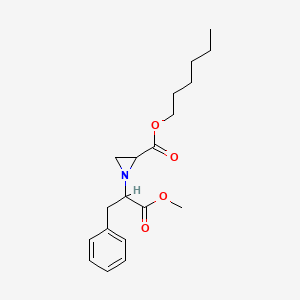![molecular formula C20H18BrN3O3 B5109147 1-(4-bromophenyl)-5-[(mesitylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5109147.png)
1-(4-bromophenyl)-5-[(mesitylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-bromophenyl)-5-[(mesitylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrimidine derivative that has been synthesized using various methods and has shown promising results in various studies.
科学的研究の応用
1-(4-bromophenyl)-5-[(mesitylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of medicinal chemistry, where this compound has shown potential as an anticancer agent. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Other studies have also reported the potential use of this compound as an antimicrobial agent, with activity against both Gram-positive and Gram-negative bacteria.
作用機序
The mechanism of action of 1-(4-bromophenyl)-5-[(mesitylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, studies have suggested that this compound exerts its anticancer activity by inducing apoptosis through the activation of caspase-3 and caspase-9. It also inhibits cell proliferation by inducing cell cycle arrest at the G2/M phase. The antimicrobial activity of this compound is thought to be due to its ability to disrupt bacterial cell membranes.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-bromophenyl)-5-[(mesitylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione has several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and tyrosinase. It also exhibits antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. In vivo studies have shown that this compound has low toxicity and does not cause any significant adverse effects.
実験室実験の利点と制限
One of the main advantages of using 1-(4-bromophenyl)-5-[(mesitylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its potential as a lead compound for the development of new anticancer and antimicrobial agents. It has also been reported to have low toxicity, making it a safer alternative to other compounds with similar activity. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain assays.
将来の方向性
There are several future directions for the research on 1-(4-bromophenyl)-5-[(mesitylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione. One of the most promising directions is the development of new derivatives with improved activity and solubility. Another direction is the investigation of the mechanism of action of this compound, which could provide insights into its potential use in other fields. Additionally, more studies are needed to determine the safety and efficacy of this compound in vivo, which could pave the way for its use in clinical trials.
合成法
The synthesis of 1-(4-bromophenyl)-5-[(mesitylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been reported using various methods. One of the most common methods involves the reaction of 4-bromoaniline and mesityl oxide in the presence of a base, followed by the reaction with ethyl acetoacetate. The resulting product is then treated with hydrochloric acid to obtain the final product. Other methods involve the use of different starting materials and reagents, but the general approach involves the condensation of aniline and a carbonyl compound followed by cyclization to form the pyrimidine ring.
特性
IUPAC Name |
1-(4-bromophenyl)-6-hydroxy-5-[(2,4,6-trimethylphenyl)iminomethyl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3O3/c1-11-8-12(2)17(13(3)9-11)22-10-16-18(25)23-20(27)24(19(16)26)15-6-4-14(21)5-7-15/h4-10,26H,1-3H3,(H,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJWUQALGJGVKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N=CC2=C(N(C(=O)NC2=O)C3=CC=C(C=C3)Br)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-6-hydroxy-5-[(2,4,6-trimethylphenyl)iminomethyl]pyrimidine-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2,4,5-trichlorophenoxy)acetamide](/img/structure/B5109071.png)
![N-{[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine](/img/structure/B5109074.png)
![2-{[5-oxo-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-chlorobenzoate](/img/structure/B5109081.png)
![1-ethyl-4-[4-(4-methoxyphenoxy)butoxy]benzene](/img/structure/B5109088.png)

![methyl 3-(1-ethyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate](/img/structure/B5109096.png)
![1-{1-[(3-chlorophenyl)sulfonyl]-3-piperidinyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B5109103.png)

![3-allyl-5-[3-(benzyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5109125.png)
![1-[5-fluoro-2-(1H-pyrazol-1-yl)phenyl]-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}methanamine](/img/structure/B5109139.png)
![6-bromo-N-(2-hydroxy-5-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5109140.png)

![1-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}-4-piperidinecarboxamide](/img/structure/B5109168.png)
![N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5109185.png)